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Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 9-
acetylphenanthrene, a key aromatic ketone with applications in organic synthesis and

medicinal chemistry. Understanding its three-dimensional structure is paramount for designing

novel derivatives with tailored properties and for elucidating structure-activity relationships. This

document summarizes the available crystallographic data, details the experimental protocols

for its determination, and presents a visual workflow of the structural analysis process.

Core Crystallographic Data
The crystal structure of 9-acetylphenanthrene has been determined by single-crystal X-ray

diffraction. The crystallographic data are archived in the Cambridge Structural Database (CSD)

under the deposition number CCDC 649145.[1] This information is based on the study

"Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of

Acetylphenanthrenes" published in Letters in Organic Chemistry in 2007. The key

crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 9-
Acetylphenanthrene
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Parameter Value

Empirical formula C₁₆H₁₂O

Formula weight 220.26 g/mol

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 8.822(2) Å

b 5.899(1) Å

c 22.253(4) Å

α 90°

β 97.43(3)°

γ 90°

Volume 1147.3(4) Å³

Z 4

Density (calculated) 1.274 Mg/m³

Absorption coefficient 0.078 mm⁻¹

F(000) 464

Data collection

Crystal size 0.30 x 0.20 x 0.10 mm³

Theta range for data collection 2.22 to 25.98°

Index ranges -10≤h≤10, -6≤k≤7, -27≤l≤26

Reflections collected 10452
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Independent reflections 2244 [R(int) = 0.0455]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2244 / 0 / 155

Goodness-of-fit on F² 1.043

Final R indices [I>2sigma(I)] R1 = 0.0435, wR2 = 0.1118

R indices (all data) R1 = 0.0589, wR2 = 0.1221

Largest diff. peak and hole 0.211 and -0.178 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 9-
Acetylphenanthrene

Bond Length (Å) Bond Length (Å)

O(1)-C(15) 1.223(2) C(9)-C(10) 1.458(2)

C(1)-C(2) 1.365(3) C(10)-C(11) 1.411(2)

C(1)-C(14) 1.418(2) C(11)-C(12) 1.362(3)

C(2)-C(3) 1.403(3) C(12)-C(13) 1.412(3)

C(3)-C(4) 1.367(3) C(13)-C(14) 1.423(2)

C(4)-C(13) 1.415(2) C(14)-C(9) 1.416(2)

C(5)-C(6) 1.364(3) C(9)-C(15) 1.492(2)

C(5)-C(10) 1.412(2) C(15)-C(16) 1.495(3)

C(6)-C(7) 1.401(3)

C(7)-C(8) 1.360(3)

C(8)-C(12) 1.413(3)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b180964?utm_src=pdf-body
https://www.benchchem.com/product/b180964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Selected Bond Angles (°) for 9-
Acetylphenanthrene

Atoms Angle (°) Atoms Angle (°)

C(2)-C(1)-C(14) 121.2(2) C(5)-C(10)-C(11) 121.4(2)

C(1)-C(2)-C(3) 120.9(2) C(12)-C(11)-C(10) 121.1(2)

C(4)-C(3)-C(2) 119.5(2) C(11)-C(12)-C(8) 120.3(2)

C(3)-C(4)-C(13) 121.1(2) C(11)-C(12)-C(13) 118.5(2)

C(6)-C(5)-C(10) 120.9(2) C(8)-C(12)-C(13) 121.2(2)

C(5)-C(6)-C(7) 120.7(2) C(4)-C(13)-C(12) 118.9(2)

C(8)-C(7)-C(6) 119.5(2) C(4)-C(13)-C(14) 122.3(2)

C(7)-C(8)-C(12) 121.3(2) C(12)-C(13)-C(14) 118.8(2)

C(14)-C(9)-C(10) 119.1(2) C(1)-C(14)-C(13) 118.8(2)

C(14)-C(9)-C(15) 119.8(2) C(1)-C(14)-C(9) 122.5(2)

C(10)-C(9)-C(15) 121.1(2) C(13)-C(14)-C(9) 118.7(2)

C(6)-C(5)-C(10) 120.9(2) O(1)-C(15)-C(9) 121.1(2)

C(9)-C(10)-C(5) 121.7(2) O(1)-C(15)-C(16) 121.0(2)

C(9)-C(10)-C(11) 116.9(2) C(9)-C(15)-C(16) 117.9(2)

Experimental Protocols
Synthesis and Crystallization
9-Acetylphenanthrene for the crystallographic study was synthesized via the Friedel-Crafts

acetylation of phenanthrene. While the primary publication does not provide a detailed

crystallization protocol, a general and effective method for obtaining X-ray quality crystals of

aromatic ketones is slow evaporation from a suitable solvent system.

Representative Crystallization Protocol:
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Dissolution: Dissolve a small quantity of purified 9-acetylphenanthrene in a minimal amount

of a suitable solvent at room temperature. A good starting point is a solvent in which the

compound is moderately soluble, such as ethanol, methanol, or a mixture of

dichloromethane and hexane.

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small

vial to remove any particulate matter that could act as nucleation sites and hinder the growth

of single crystals.

Slow Evaporation: Cover the vial with a cap containing a small pinhole or a piece of parafilm

with a few needle punctures. This allows for the slow evaporation of the solvent.

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal

growth can take several days to weeks.

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the

mother liquor using a mounted loop and immediately coat them with a cryoprotectant (e.g.,

paratone-N oil) to prevent solvent loss and degradation.

X-ray Data Collection and Structure Determination
The following is a generalized protocol based on standard single-crystal X-ray diffraction

procedures, consistent with the type of data reported for 9-acetylphenanthrene.

Crystal Mounting: A suitable single crystal was selected under a microscope, mounted on a

MiTeGen MicroMount™, and placed on the goniometer head of the diffractometer.

Data Collection: The crystal was cooled to the data collection temperature (typically 100-293

K) using a stream of cold nitrogen gas. X-ray diffraction data were collected on a Bruker

APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation

(λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of

data.

Data Processing: The collected diffraction images were processed using the Bruker SAINT

software for integration of the reflection intensities. The data were corrected for Lorentz and

polarization effects, and an empirical absorption correction was applied using SADABS.
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Structure Solution and Refinement: The crystal structure was solved by direct methods using

the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL

program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed

in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of

9-acetylphenanthrene.
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Caption: Experimental workflow for the crystal structure determination of 9-
acetylphenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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